
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is an organic compound with the molecular formula C28H30O4Si2. This compound is part of the anthracene family, which is known for its aromatic properties and applications in organic electronics. The presence of acetoxy and trimethylsilylethynyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene typically involves the following steps:
Bromination: The starting material, 2,6-dihydroxyanthracene, is brominated to form 2,6-dibromo-3,7-dihydroxyanthracene.
Acetylation: The dibromo compound is then acetylated using acetic anhydride to yield 2,6-diacetoxy-3,7-dibromoanthracene.
Sonogashira Coupling: The final step involves a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst to produce this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove acetoxy groups or reduce other functional groups present in the molecule.
Substitution: The trimethylsilylethynyl groups can be substituted with other alkynes or functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like palladium acetate and triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,6-dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene has several scientific research applications:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs) due to its excellent electronic properties.
Photovoltaics: It is also explored for use in organic photovoltaic cells, where it can act as a donor material.
Sensors: The compound’s unique structure makes it suitable for use in chemical sensors, particularly for detecting volatile organic compounds.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action of 2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene in its applications is primarily based on its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions. In organic electronics, it facilitates charge transport through its conjugated system, while in sensors, it binds to target molecules, causing a measurable change in its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Diacetoxy-3,7-dibromoanthracene
- 2,6-Dihydroxy-3,7-bis(trimethylsilylethynyl)anthracene
- 2,6-Diacetoxy-3,7-bis(phenylethynyl)anthracene
Uniqueness
2,6-Diacetoxy-3,7-bis(trimethylsilylethynyl)anthracene is unique due to the presence of both acetoxy and trimethylsilylethynyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in organic electronics and other applications where both electronic properties and chemical stability are important.
Propiedades
Fórmula molecular |
C28H30O4Si2 |
|---|---|
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
[6-acetyloxy-3,7-bis(2-trimethylsilylethynyl)anthracen-2-yl] acetate |
InChI |
InChI=1S/C28H30O4Si2/c1-19(29)31-27-17-25-15-24-14-22(10-12-34(6,7)8)28(32-20(2)30)18-26(24)16-23(25)13-21(27)9-11-33(3,4)5/h13-18H,1-8H3 |
Clave InChI |
ZASJQNWZXPTCRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C[Si](C)(C)C)OC(=O)C)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14122501.png)
![Dibenzo[b,d]iodol-5-ium 4-methylbenzenesulfonate](/img/structure/B14122508.png)

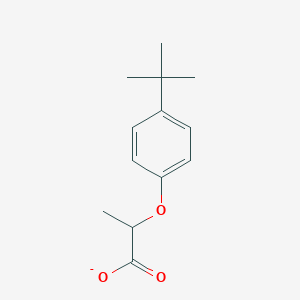
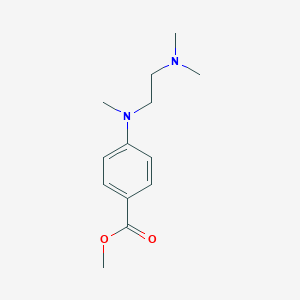

![N-(4-ethylphenyl)-2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122551.png)
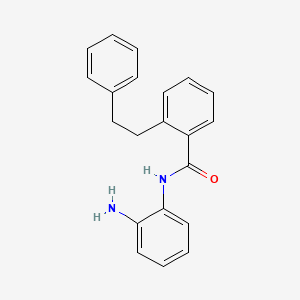
![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14122558.png)
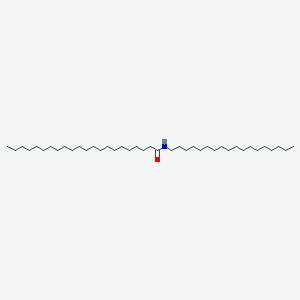
![8-(4-chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14122562.png)
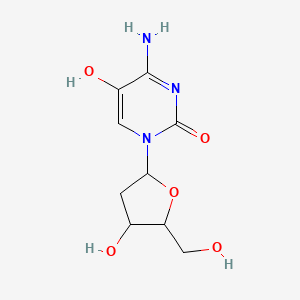
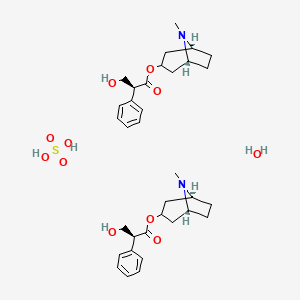
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
